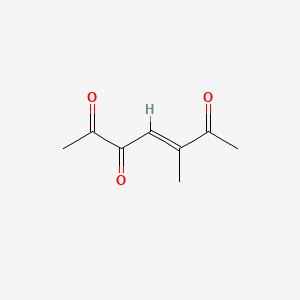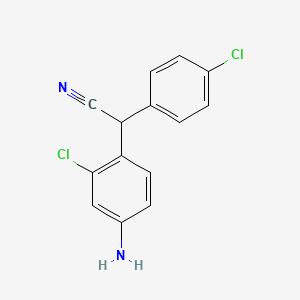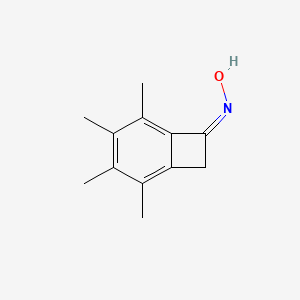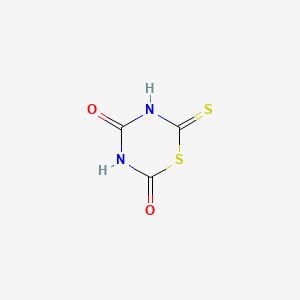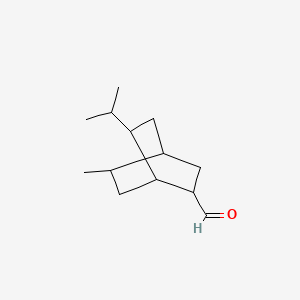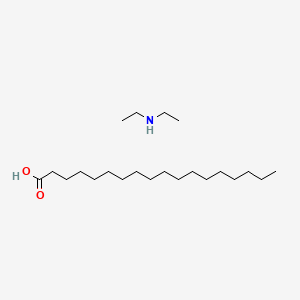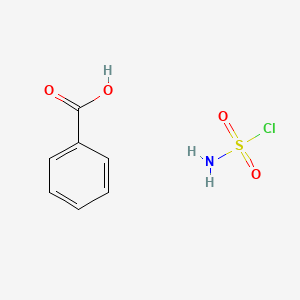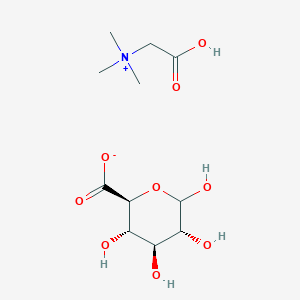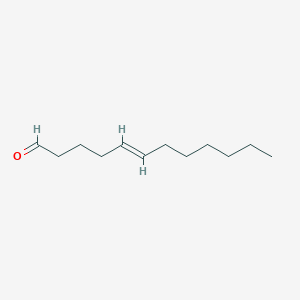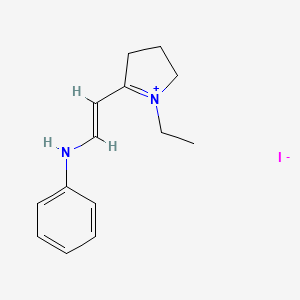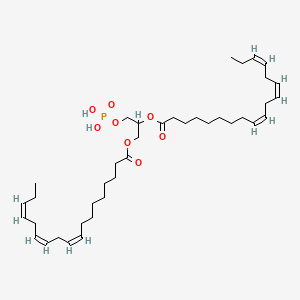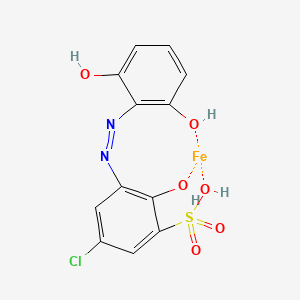![molecular formula C12H16BaN2O8 B12677366 Barium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate] CAS No. 95008-97-2](/img/structure/B12677366.png)
Barium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Barium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate] typically involves the reaction of 1-(hydroxymethyl)-5-oxopyrrolidine-2-carboxylic acid with barium hydroxide. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired barium salt .
Industrial Production Methods
In an industrial setting, the production of Barium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate] may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process may include additional steps such as purification and crystallization to obtain the compound in a high-purity form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Barium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate] can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield 1-(carboxymethyl)-5-oxopyrrolidine-2-carboxylate, while reduction of the oxo group can yield 1-(hydroxymethyl)-5-hydroxypyrrolidine-2-carboxylate .
Scientific Research Applications
Barium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate] has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic applications, including its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of Barium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate] involves its interactions with molecular targets and pathways in biological systems. The compound can interact with enzymes and receptors, modulating their activity and influencing various cellular processes. The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Barium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate] include:
- Barium bis[1-(hydroxymethyl)-5-oxopyrrolidine-2-carboxylate]
- Calcium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate]
- Magnesium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate]
Uniqueness
Barium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate] is unique due to its specific barium ion, which imparts distinct chemical and physical properties compared to its calcium and magnesium counterparts. These properties can influence its reactivity, solubility, and interactions with other molecules, making it suitable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
95008-97-2 |
|---|---|
Molecular Formula |
C12H16BaN2O8 |
Molecular Weight |
453.59 g/mol |
IUPAC Name |
barium(2+);1-(hydroxymethyl)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/2C6H9NO4.Ba/c2*8-3-7-4(6(10)11)1-2-5(7)9;/h2*4,8H,1-3H2,(H,10,11);/q;;+2/p-2 |
InChI Key |
GJMYXPBQMBBXGA-UHFFFAOYSA-L |
Canonical SMILES |
C1CC(=O)N(C1C(=O)[O-])CO.C1CC(=O)N(C1C(=O)[O-])CO.[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


